Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This structure is characterized by a fused bicyclic system with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–8). Key functional groups include:
- 3-Phenyl group: Introduces aromaticity and steric bulk.
- 6-Carboxylate ester (methyl): Modifies solubility and metabolic stability.
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)11-7-16-13-10(8-17-18(13)12(11)15)9-5-3-2-4-6-9/h2-8H,15H2,1H3 |
InChI Key |
PAGAECNBXSIHFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity, which can lead to therapeutic effects, particularly in cancer treatment . The pathways involved often include the inhibition of key enzymes in cellular processes .
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Substituent Variations and Core Modifications
Key Observations :
- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) or cyano (CN) substituents enhance bioactivity in analogs like 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (IC₅₀ = 1.5–27 nM against Pim1 kinase) .
- Amino vs. Methyl: The 7-amino group in the target compound may improve hydrogen-bonding interactions compared to 7-methyl derivatives .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
- Melting Points : Methyl/ethyl esters with bulky substituents (e.g., 3-Ph, 4-BrPh) exhibit higher melting points due to enhanced crystal packing .
- Spectroscopy: The absence of amino-group IR/NMR data for the target compound suggests a gap in the literature; however, analogs show diagnostic C=O (1725 cm⁻¹) and C=N (1602 cm⁻¹) stretches .
Biological Activity
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial properties, antiviral efficacy, and potential applications in drug development.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₂ |
| Molecular Weight | 268.27 g/mol |
| CAS Number | 956576-87-7 |
| IUPAC Name | This compound |
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antiviral properties. A study highlighted that certain derivatives, including this compound, demonstrated significant inhibitory effects against the Hepatitis C virus (HCV) in cell culture systems. The structure-activity relationship (SAR) studies revealed that modifications to the core structure can enhance antiviral efficacy, making these compounds promising candidates for further development against HCV .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Recent studies have shown that methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine derivatives exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent bactericidal activity .
Table 1: Antibacterial Activity of Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine Derivatives
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.125 | 0.0625 |
| Escherichia coli | 0.125 | 0.0625 |
| Pseudomonas aeruginosa | 0.187 | 0.094 |
This data suggests that the compound not only inhibits bacterial growth but may also eradicate established biofilms formed by these pathogens.
The mechanism behind the antibacterial and antiviral activities of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine derivatives appears to involve interference with essential cellular processes in pathogens. For instance, studies have indicated that these compounds may inhibit specific enzymes critical for bacterial cell wall synthesis and viral replication .
Case Studies
- HCV Inhibition : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against HCV. The results showed that modifications at the amino and carboxyl positions significantly increased antiviral potency .
- Antibiofilm Activity : Another investigation assessed the antibiofilm capabilities of various pyrazolo derivatives using a crystal violet assay. Compounds exhibited more than an 80% reduction in biofilm formation by S. aureus and P. aeruginosa, highlighting their potential as therapeutic agents in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
